[1,1'-Biphenyl]-3-carbonitrile, 4-amino-2'-(trifluoromethyl)-
Description
[1,1'-Biphenyl]-3-carbonitrile, 4-amino-2'-(trifluoromethyl)- is a biphenyl derivative featuring a carbonitrile group at position 3, an amino group at position 4, and a trifluoromethyl (CF₃) substituent at position 2' of the second phenyl ring. This compound’s structure combines electron-withdrawing (CN, CF₃) and electron-donating (NH₂) groups, which influence its electronic properties, solubility, and reactivity.
Synthetic Routes:
The synthesis of such biphenyl derivatives often involves cross-coupling reactions, such as Suzuki-Miyaura couplings, to assemble the biphenyl core. For example, describes a Suzuki reaction using a palladium catalyst (Pd(dppf)₂Cl₂) and Bi₂O₃ as a base to couple boronic acids with brominated precursors, yielding structurally related compounds . Modifications like trifluoromethylation or amination are achieved via subsequent functionalization steps, such as nucleophilic substitution or reductive amination.
Properties
IUPAC Name |
2-amino-5-[2-(trifluoromethyl)phenyl]benzonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9F3N2/c15-14(16,17)12-4-2-1-3-11(12)9-5-6-13(19)10(7-9)8-18/h1-7H,19H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIQVITOESFYMON-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC(=C(C=C2)N)C#N)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9F3N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401181209 | |
| Record name | [1,1′-Biphenyl]-3-carbonitrile, 4-amino-2′-(trifluoromethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401181209 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261747-89-0 | |
| Record name | [1,1′-Biphenyl]-3-carbonitrile, 4-amino-2′-(trifluoromethyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1261747-89-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [1,1′-Biphenyl]-3-carbonitrile, 4-amino-2′-(trifluoromethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401181209 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Suzuki-Miyaura Coupling
Sequential Functionalization Strategies
Bromination-Cyanide Substitution-Amination
CN1810775B outlines a three-step sequence for 4-amino-2-trifluoromethyl benzonitrile, adaptable to the target compound:
Step 1: Directed Bromination
Step 2: Cyano Group Introduction
Step 3: Ammonolysis
Limitations : High temperatures and toxic reagents (CuCN, quinoline) necessitate careful waste management.
Friedel-Crafts Cyanation
US7002034B2 describes a one-pot Friedel-Crafts reaction for biphenyl-4-carbonitrile using biphenyl, cyanogen chloride (ClCN), and AlCl₃ in chlorobenzene (60–130°C, 4 hours). While this method achieves 93% yield for the 4-cyano isomer, adapting it to the 3-position requires orthogonal directing groups or modified conditions.
Catalytic C–H Activation Methods
Rh(III)-Catalyzed C–H Arylation
Recent advances in C–H functionalization offer streamlined routes. PubMed 35822841 reports Rh(III)-catalyzed ortho-cyanation of benzimidates with arylsilanes in water:
This method avoids pre-functionalized aryl halides and enables late-stage cyanation, though substrate scope for trifluoromethyl groups remains underexplored.
Functional Group Interconversion
Nitrile Synthesis via Aldehyde Oxidation
ChemicalBook entries highlight the oxidation of 4'-trifluoromethyl-biphenyl-3-carbaldehyde (343604-24-0) to the corresponding nitrile. Reagents such as NH₃·H₂O and I₂ in DMSO or hydroxylamine hydrochloride can mediate this conversion, yielding 85–90% under mild conditions.
Reductive Amination
Introducing the amino group via nitro reduction is a staple. CN1810775B employs H₂/Pd-C in ethanol to reduce nitro intermediates, achieving >99% purity. Alternatives like Fe/HCl or Zn/HOAc are cost-effective but generate more waste.
Comparative Analysis of Methods
Chemical Reactions Analysis
Types of Reactions
Oxidation: The amino group can undergo oxidation to form nitro derivatives.
Reduction: The carbonitrile group can be reduced to form primary amines.
Substitution: The trifluoromethyl group can participate in various substitution reactions, including nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like sodium hydride or organometallic reagents.
Major Products
Oxidation: Nitro derivatives.
Reduction: Primary amines.
Substitution: Various substituted biphenyl derivatives depending on the substituent introduced.
Scientific Research Applications
Chemistry
In chemistry, [1,1’-Biphenyl]-3-carbonitrile, 4-amino-2’-(trifluoromethyl)- is used as a building block for the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology and Medicine
In biology and medicine, this compound is explored for its potential as a pharmaceutical intermediate. The trifluoromethyl group is known to enhance the metabolic stability and bioavailability of drugs, making this compound a candidate for drug development.
Industry
In the industrial sector, [1,1’-Biphenyl]-3-carbonitrile, 4-amino-2’-(trifluoromethyl)- is used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in electronics, coatings, and polymers.
Mechanism of Action
The mechanism of action of [1,1’-Biphenyl]-3-carbonitrile, 4-amino-2’-(trifluoromethyl)- is largely dependent on its functional groups. The amino group can participate in hydrogen bonding and electrostatic interactions, while the trifluoromethyl group can influence the compound’s lipophilicity and electronic properties. These interactions can affect the compound’s binding affinity to molecular targets and its overall biological activity.
Comparison with Similar Compounds
Functional Group Variations
The following table highlights key structural analogs and their distinguishing features:
Key Observations :
- Substituent Effects: The presence of CF₃ and CN groups enhances lipophilicity and metabolic stability, making such compounds attractive in pharmaceuticals.
- Synthetic Yields : Yields vary significantly based on substituents. Triazine derivatives (e.g., 4b) achieve higher yields (~69%) compared to oxime-containing analogs like DX-03-08 (36%) due to fewer steric hindrances .
Spectral and Physical Properties
Infrared (IR) Spectroscopy :
NMR Data :
Biological Activity
Overview
[1,1'-Biphenyl]-3-carbonitrile, 4-amino-2'-(trifluoromethyl)- (CAS No. 1261747-89-0) is an organic compound notable for its biphenyl structure combined with a carbonitrile group, an amino group, and a trifluoromethyl group. This unique composition lends itself to various biological activities and potential applications in pharmaceuticals and materials science.
Chemical Structure
The chemical structure of [1,1'-Biphenyl]-3-carbonitrile, 4-amino-2'-(trifluoromethyl)- can be represented as follows:
The biological activity of this compound is primarily influenced by its functional groups:
- Amino Group : This group can participate in hydrogen bonding and electrostatic interactions, enhancing the compound's binding affinity to biological targets.
- Trifluoromethyl Group : Known for improving metabolic stability and bioavailability, this group significantly affects the lipophilicity and electronic properties of the compound.
Pharmacological Potential
Research indicates that [1,1'-Biphenyl]-3-carbonitrile, 4-amino-2'-(trifluoromethyl)- could serve as a pharmaceutical intermediate. Its structural characteristics suggest potential applications in drug development due to enhanced metabolic stability and efficacy.
Case Studies
- Antagonistic Activity : In studies involving adenosine A1 receptors, related compounds with similar structural motifs demonstrated significant antagonistic properties. The presence of the amino group was crucial for activity, with various substitutions enhancing efficacy .
- Inhibition Studies : Compounds structurally related to [1,1'-Biphenyl]-3-carbonitrile have shown promising results in inhibiting specific enzyme activities at nanomolar concentrations. For instance, derivatives were evaluated for their ability to inhibit dipeptidyl peptidase IV (DPP-IV), a target in diabetes treatment .
Summary of Biological Activities
Synthetic Routes
The synthesis of [1,1'-Biphenyl]-3-carbonitrile, 4-amino-2'-(trifluoromethyl)- typically involves multi-step organic reactions:
- Nitration : Nitration of biphenyl followed by reduction introduces the amino group.
- Trifluoromethylation : Achieved through nucleophilic substitution reactions using trifluoromethylating agents.
- Cyanation : The carbonitrile group is introduced via cyanation reactions using copper(I) cyanide.
Q & A
Basic Question: What are the key structural features of [1,1'-Biphenyl]-3-carbonitrile, 4-amino-2'-(trifluoromethyl)-, and how do they influence its chemical reactivity?
Answer:
The compound features a biphenyl core with a cyano (-CN) group at position 3, an amino (-NH₂) group at position 4, and a trifluoromethyl (-CF₃) group at position 2' of the second phenyl ring. The electron-withdrawing -CF₃ group enhances electrophilic substitution reactions on the adjacent ring, while the amino group acts as an electron donor, enabling regioselective functionalization. The cyano group contributes to dipole interactions, influencing crystallinity and solubility in polar solvents. These substituents collectively modulate reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura) and hydrogen-bonding interactions in biological assays .
Basic Question: What spectroscopic and analytical methods are recommended for characterizing this compound?
Answer:
- NMR Spectroscopy : ¹H and ¹³C NMR can confirm substituent positions and electronic environments. For example, the -CF₃ group induces deshielding in adjacent protons, while the amino group shows characteristic broad peaks in DMSO-d₆ .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]+ or [M−H]−) with precision ≤2 ppm error .
- X-ray Crystallography : Resolves stereochemical ambiguities and confirms solid-state packing influenced by -CN and -CF₃ groups .
- FT-IR Spectroscopy : Identifies -NH₂ (~3200–3400 cm⁻¹) and -CN (~2200 cm⁻¹) stretches .
Advanced Question: How can researchers design a multi-step synthesis route for this compound, considering steric and electronic effects of substituents?
Answer:
A plausible route involves:
Suzuki-Miyaura Coupling : React 3-bromophenylcarbonitrile with 2-(trifluoromethyl)phenylboronic acid to form the biphenyl core. Use Pd(PPh₃)₄ as a catalyst and K₂CO₃ as a base in THF/H₂O at 80°C .
Nitration/Reduction : Introduce the amino group via nitration (HNO₃/H₂SO₄) at position 4, followed by catalytic hydrogenation (H₂/Pd-C) to reduce -NO₂ to -NH₂.
Optimization : Steric hindrance from -CF₃ may require elevated temperatures or microwave-assisted synthesis to improve yields. Monitor intermediates via TLC or LC-MS .
Advanced Question: How can researchers resolve contradictions in biological activity data across studies targeting enzymes like kinases or proteases?
Answer:
- Orthogonal Assays : Validate activity using both fluorescence-based (e.g., FRET) and radiometric assays to rule out assay-specific artifacts .
- Structural Analog Screening : Compare activity of derivatives (e.g., replacing -CF₃ with -Cl or -CH₃) to identify critical substituent contributions .
- Molecular Dynamics (MD) Simulations : Model binding interactions with target proteins to explain discrepancies in IC₅₀ values .
Advanced Question: What strategies mitigate byproduct formation during the introduction of the -NH₂ group via nitration?
Answer:
- Directed Ortho-Metalation : Use directing groups (e.g., -OMe) to control nitration regioselectivity before removal .
- Low-Temperature Nitration : Perform reactions at 0–5°C to minimize polysubstitution.
- Protection/Deprotection : Temporarily protect the -CN group with a silyl ether (e.g., TMS-CN) to prevent undesired side reactions .
Advanced Question: How can researchers validate the compound’s interaction with biological targets like G-protein-coupled receptors (GPCRs)?
Answer:
- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (ka/kd) using immobilized receptor proteins .
- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd) and thermodynamic parameters (ΔH, ΔS) .
- Cryo-EM : Resolve ligand-receptor complexes at near-atomic resolution to identify interaction hotspots .
Basic Question: What solvent systems are optimal for recrystallization to ensure high purity?
Answer:
- Polar Aprotic Solvents : DMF or DMSO at 60–80°C, followed by slow cooling to room temperature, yield crystals with minimal impurities.
- Mixed Solvents : Ethanol/water (7:3 v/v) enhances solubility of the -CN and -NH₂ groups while precipitating non-polar byproducts .
Advanced Question: How can computational chemistry aid in predicting the compound’s metabolic stability?
Answer:
- Density Functional Theory (DFT) : Calculate electron densities to predict sites of cytochrome P450-mediated oxidation (e.g., -NH₂ or -CF₃ adjacent positions) .
- ADMET Predictors : Use software like Schrödinger’s QikProp to estimate logP, solubility, and metabolic half-life .
Basic Question: What safety precautions are critical when handling this compound?
Answer:
- PPE : Use nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact.
- Ventilation : Perform reactions in a fume hood due to potential release of HCN vapors under acidic conditions .
- Spill Management : Neutralize with 10% NaHCO₃ and adsorb with vermiculite .
Advanced Question: How does the -CF₃ group influence the compound’s pharmacokinetic properties?
Answer:
- Lipophilicity : -CF₃ increases logP by ~0.5–1.0 units, enhancing membrane permeability but potentially reducing aqueous solubility.
- Metabolic Stability : The strong C-F bonds resist oxidative metabolism, prolonging half-life in vivo.
- Protein Binding : Trifluoromethyl groups enhance binding to hydrophobic pockets in serum albumin, affecting free drug concentration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
